Cas no 4563-84-2 (Sodium Sulfamethoxazole)

Sodium Sulfamethoxazole is a sodium salt derivative of sulfamethoxazole, a sulfonamide antibiotic. It exhibits broad-spectrum antibacterial activity, primarily targeting gram-positive and gram-negative bacteria by inhibiting bacterial folate synthesis. This compound is highly soluble in water, enhancing its bioavailability and suitability for intravenous or oral formulations. Its stability in aqueous solutions makes it a reliable choice for clinical and pharmaceutical applications. Sodium Sulfamethoxazole is often used in combination with trimethoprim to synergistically block sequential steps in bacterial folate metabolism, improving efficacy against resistant strains. It is commonly employed in treating urinary tract infections, respiratory infections, and certain opportunistic infections in immunocompromised patients.
Sodium Sulfamethoxazole structure
Sodium Sulfamethoxazole structure
Product Name:Sodium Sulfamethoxazole
CAS No:4563-84-2
MF:C10H10N3NaO3S
MW:275.259471416473
MDL:MFCD23115453
CID:329497
PubChem ID:15899900
Update Time:2025-05-21

Sodium Sulfamethoxazole Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, 4-amino-N-(5-methyl-3-isoxazolyl)-, sodium salt (1:1)
    • SULFAMETHOXAZOLE
    • sodium N-(5-methylisoxazol-3-yl)sulphanilamidate
    • SODIUM SULFAMETHOXAZOLE
    • Sulfamethoxazole sodium
    • SMZ-Na
    • Sulfamethoxazole sodium salt
    • CCG-267199
    • s4869
    • PJ0X8H59AI
    • HY-B0322A
    • Sulfamethoxazole (sodium)
    • Benzenesulfonamide, 4-amino-N-(5-methyl-3-isoxazolyl)-, monosodium salt
    • Ro 4-2130 sodium
    • UNII-PJ0X8H59AI
    • DTXSID301339615
    • Sodium ((4-aminophenyl)sulfonyl)(5-methylisoxazol-3-yl)amide
    • sodium;(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)azanide
    • J-524244
    • MFCD23115453
    • AS-17710
    • NS00049366
    • Sulfamethoxazole sodium [JAN]
    • CS-0091130
    • SCHEMBL1368066
    • SODIUM 4-AMINO-N-(5-METHYLISOXAZOL-3-YL)BENZENESULFONAMIDE
    • 4563-84-2
    • Sulfisomezole sodium
    • FT-0687708
    • AKOS027430463
    • SULFAMETHOXAZOLE SODIUM [WHO-DD]
    • EINECS 224-939-2
    • DA-78096
    • LARLNXOUTTUXPN-UHFFFAOYSA-N
    • sodium 4-[(5-methyl-1,2-oxazol-3-yl)azanidylsulfonyl]aniline
    • 723-46-6, Sulfamethoxazole
    • Sodium Sulfamethoxazole
    • MDL: MFCD23115453
    • Inchi: 1S/C10H10N3O3S.Na/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9;/h2-6H,11H2,1H3;/q-1;+1
    • InChI Key: LARLNXOUTTUXPN-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)N)([N-]C1C=C(C)ON=1)(=O)=O.[Na+]

Computed Properties

  • Exact Mass: 276.04200
  • Monoisotopic Mass: 276.042
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 346
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 107A^2

Experimental Properties

  • Melting Point: 284-293°C
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • PSA: 111.80000
  • LogP: 3.01430

Sodium Sulfamethoxazole Security Information

Sodium Sulfamethoxazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S303755-25mg
Sodium Sulfamethoxazole
4563-84-2 BR
25mg
¥95.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S303755-5mg
Sodium Sulfamethoxazole
4563-84-2 BR
5mg
¥38.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S303754-50g
Sodium Sulfamethoxazole
4563-84-2 98%
50g
¥999.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S303754-10g
Sodium Sulfamethoxazole
4563-84-2 98%
10g
¥224.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S303754-250g
Sodium Sulfamethoxazole
4563-84-2 98%
250g
¥2953.90 2023-09-01
S e l l e c k ZHONG GUO
S4869-25mg
Sulfamethoxazole sodium
4563-84-2 98%
25mg
¥794.73 2023-09-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S888340-10g
Sulfamethoxazole sodium
4563-84-2 98%
10g
¥344.00 2022-01-13
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S888340-50g
Sulfamethoxazole sodium
4563-84-2 98%
50g
¥1,022.00 2022-01-13
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S888340-250g
Sulfamethoxazole sodium
4563-84-2 98%
250g
¥2,986.00 2022-01-13
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S873640-5mg
Sulfamethoxazole sodium
4563-84-2 BR
5mg
¥357.00 2022-01-13

Sodium Sulfamethoxazole Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:4563-84-2)Sodium sulfamethoxazole
Order Number:sfd10811
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on Sodium Sulfamethoxazole

Recent Advances in Sodium Sulfamethoxazole (4563-84-2) Research: A Comprehensive Review

Sodium Sulfamethoxazole (CAS: 4563-84-2), a sulfonamide antibiotic, has been widely used in clinical settings for its efficacy against a broad spectrum of bacterial infections. Recent studies have focused on optimizing its pharmacokinetic properties, enhancing its antimicrobial activity, and exploring novel applications in combination therapies. This research brief synthesizes the latest findings to provide a comprehensive overview of the current state of Sodium Sulfamethoxazole research.

One of the key advancements in Sodium Sulfamethoxazole research involves its synergistic effects with other antimicrobial agents. A 2023 study published in the *Journal of Antimicrobial Chemotherapy* demonstrated that combining Sodium Sulfamethoxazole with trimethoprim significantly improved its bactericidal activity against resistant strains of *Staphylococcus aureus*. The study utilized advanced in vitro models to simulate human pharmacokinetics, providing robust evidence for the clinical relevance of this combination.

Another area of interest is the development of novel formulations to enhance the bioavailability of Sodium Sulfamethoxazole. Researchers have explored nanoparticle-based delivery systems to overcome solubility challenges and improve tissue penetration. A recent preprint on *bioRxiv* highlighted the use of lipid nanoparticles to encapsulate Sodium Sulfamethoxazole, resulting in a 40% increase in bioavailability compared to conventional formulations. This innovation holds promise for treating deep-seated infections where traditional delivery methods fall short.

Environmental impact and resistance mechanisms have also been a focal point in recent studies. A 2024 report in *Environmental Science & Technology* investigated the degradation pathways of Sodium Sulfamethoxazole in wastewater treatment plants. The study identified specific microbial consortia capable of breaking down the compound, offering potential solutions to mitigate its environmental persistence. Additionally, genomic analyses have revealed new resistance genes in *Escherichia coli* isolates, underscoring the need for vigilant monitoring of antibiotic resistance patterns.

In conclusion, Sodium Sulfamethoxazole remains a critical tool in the fight against bacterial infections, with ongoing research addressing its limitations and expanding its applications. The integration of advanced delivery systems, combination therapies, and environmental sustainability measures positions this compound for continued relevance in modern medicine. Future studies should prioritize translational research to bridge the gap between laboratory findings and clinical implementation.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:4563-84-2)Sodium sulfamethoxazole
sfd10811
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email